molecular formula C11H8Cl2OS B1453953 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride CAS No. 901555-86-0

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride

Cat. No. B1453953
CAS RN: 901555-86-0
M. Wt: 259.2 g/mol
InChI Key: COIPERBZRLNKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is a chemical compound with the CAS Number: 901555-86-0 . It has a molecular weight of 260.16 . This compound belongs to the class of heterocyclic compounds known as benzothiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The InChI Code for 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is 1S/C11H9Cl2OS/c1-2-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14/h3-5,15H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride has a molecular weight of 260.16 . The compound should be stored at a temperature of 28 C .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Drugs

These compounds have been proven to be effective anti-inflammatory drugs . They can be used to reduce inflammation in various medical conditions.

Anti-Psychotic Drugs

Thiophene derivatives have also been used in the development of anti-psychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought.

Anti-Arrhythmic Drugs

These compounds have shown potential in the development of anti-arrhythmic drugs . These drugs are used to treat and prevent abnormal heart rhythms.

Anti-Anxiety Drugs

Thiophene derivatives have been used in the development of anti-anxiety drugs . These drugs are used to treat anxiety disorders and relieve short-term anxiety symptoms.

Anti-Fungal Drugs

These compounds have been proven to be effective anti-fungal drugs . They can be used to treat a variety of fungal infections.

Anti-Cancer Drugs

Thiophene derivatives have shown potential in the development of anti-cancer drugs . They can inhibit the growth of cancer cells and have been used in cancer treatment.

Material Science

Apart from medicinal applications, thiophene and its derivatives have diverse applications in material science . They have been used in the development of various materials due to their unique properties.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product.

Future Directions

Benzothiophene derivatives, including 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Future research may focus on the synthesis and characterization of novel benzothiophene derivatives with more effective pharmacological activity .

properties

IUPAC Name

3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2OS/c1-2-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIPERBZRLNKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654507
Record name 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride

CAS RN

901555-86-0
Record name 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 3
3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.